molecular formula C8H14O5 B1310428 Methyl 4,4-dimethoxy-3-oxopentanoate CAS No. 62759-83-5

Methyl 4,4-dimethoxy-3-oxopentanoate

Cat. No. B1310428
CAS RN: 62759-83-5
M. Wt: 190.19 g/mol
InChI Key: ZQFJOBUKEHFXKY-UHFFFAOYSA-N
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Description

“Methyl 4,4-dimethoxy-3-oxopentanoate” is an ester . It is also known by other synonyms such as “Methyl 4,4-dimethoxy-3-oxovalerate” and "Methyl4,4-dimethoxy-3-oxopentanoate" .


Synthesis Analysis

The preparation of “Methyl 4,4-dimethoxy-3-oxopentanoate” in tetrahydrofuran has been reported . It has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives .


Molecular Structure Analysis

The molecular formula of “Methyl 4,4-dimethoxy-3-oxopentanoate” is C8H14O5 . The molecular weight is 190.19 g/mol . The IUPAC name is methyl 4,4-dimethoxy-3-oxopentanoate . The InChI is InChI=1S/C8H14O5/c1-8 (12-3,13-4)6 (9)5-7 (10)11-2/h5H2,1-4H3 . The Canonical SMILES is CC (C (=O)CC (=O)OC) (OC)OC .


Chemical Reactions Analysis

“Methyl 4,4-dimethoxy-3-oxopentanoate” may be used in chemical synthesis . It has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4,4-dimethoxy-3-oxopentanoate” include a molecular weight of 190.19 g/mol . The compound has a computed XLogP3-AA value of 0 . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass are 190.08412354 g/mol . The topological polar surface area is 61.8 Ų . The compound has 13 heavy atoms . The complexity of the compound is 195 .

Scientific Research Applications

  • Application Summary : Methyl 4,4-dimethoxy-3-oxopentanoate is used as a substrate in the synthesis of new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives . It’s also used in the preparation of neat α-oxoketene, carbomethoxypivaloylketene .

This compound is likely used in typical organic synthesis procedures, which may involve reactions under controlled conditions of temperature and pressure, using various catalysts and solvents . The production of new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives suggests potential applications in the development of new organic compounds, which could have various uses in fields such as medicinal chemistry, materials science, and others .

This compound is likely used in typical organic synthesis procedures, which may involve reactions under controlled conditions of temperature and pressure, using various catalysts and solvents . The production of new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives suggests potential applications in the development of new organic compounds, which could have various uses in fields such as medicinal chemistry, materials science, and others .

properties

IUPAC Name

methyl 4,4-dimethoxy-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(12-3,13-4)6(9)5-7(10)11-2/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFJOBUKEHFXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC(=O)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408094
Record name Methyl 4,4-dimethoxy-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,4-dimethoxy-3-oxopentanoate

CAS RN

62759-83-5
Record name Methyl 4,4-dimethoxy-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
S Danishefsky, SJ Etheredge - The Journal of Organic Chemistry, 1982 - ACS Publications
l, 5, 6, 7, 8, 8a-Hexahydro-3-methyl-2, 4-azulenedione (8a). To a solution of 337 mg (3 mmol) of A2-cycloheptenone and 1.08 g (5.68 mmol) of methyl 4, 4-dimethoxy-3-oxopentanoate (5…
Number of citations: 16 pubs.acs.org
MS KAHN - 1982 - search.proquest.com
Part 1 describes the stereospecific total syntheses of the anti-tumor antibiotics, coriolin and coriolin B. The preparation of 1, 5, 6a, 6b-tetrahydro-3, 5, 5-trimethylpentalene-2, 4 dione …
Number of citations: 2 search.proquest.com
LM Tolbert, MZ Ali - The Journal of Organic Chemistry, 1982 - ACS Publications
A major hindranceto the study of antiaromatic anions is the lack of stable examples that can be studied by conventional techniques. Staley has studied the 8-ir-electron cycloheptatrienyl …
Number of citations: 31 pubs.acs.org
Y SATOH, M ICHIHASHI, K OKUMURA - … and pharmaceutical bulletin, 1991 - jstage.jst.go.jp
The synthesis of new 1, 4-dihydropyridine derivatives containing novel substituent at the 2-position of the nucleus via the key intermediate 2-formyl-1, 4-dihydropyridines (X), is …
Number of citations: 37 www.jstage.jst.go.jp
MD Turnbull, G Hatter, DE Ledgerwood - Tetrahedron letters, 1984 - Elsevier
Robinson annulation of β-keto esters and stereospecific reduction of the resulting ketols with sodium triacetoxyborohydride gives dihydroxy cyclohexane carboxylates with the carbon …
Number of citations: 64 www.sciencedirect.com
GS Basarab, PJ Hill, CE Garner, K Hull, O Green… - pstorage-acs-6854636.s3 …
Crystal structure of AZD5099. Colorless plate crystals of AZD5099 (anhydrous form) were obtained by evaporation of the isopropyl alcohol solution. The diffraction data were collected at …
AKMKB Mullah - 1986 - search.proquest.com
Chapter One reviews selected synthetic approaches to anthracyclinones, the aglycones of anthracycline antibiotics. Chapter Two describes approaches made by the author towards the …
Number of citations: 3 search.proquest.com
MP Shinde - lib.unipune.ac.in
Discussion Part A: Menthone based syntheses of desoxy derivative of the bisnorsesquiterpenes 102-110 Part B: Synthesis of bisdesoxy derivative of the novel Sesquiterpenes 111-117 …
Number of citations: 2 lib.unipune.ac.in
KB Mullah, JK Sutherland - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
Reaction of 2-acetyl-1,4-dihydroxyanthraquinone with a variety of β-keto esters in presence of tertiary amine in MeOH afforded anthracyclinone derivatives in a one-pot addition–…
Number of citations: 1 pubs.rsc.org
S Danishefsky, R Zamboni, M Kahn… - Journal of the …, 1981 - ACS Publications
The total syntheses of the title compounds are described. The starting materials were the enedione 6 and the siloxy diene 27. Cycloaddition of these compoundsafforded 28, which was …
Number of citations: 86 pubs.acs.org

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